[4-(Chloromethyl)oxan-4-yl]methanol
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Overview
Description
[4-(Chloromethyl)oxan-4-yl]methanol: is a chemical compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . It is also known by its IUPAC name, (4-(chloromethyl)tetrahydro-2H-pyran-4-yl)methanol . This compound is characterized by the presence of a chloromethyl group and a methanol group attached to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)oxan-4-yl]methanol typically involves the reaction of tetrahydropyran derivatives with chloromethylating agents. One common method is the chloromethylation of tetrahydropyran-4-ylmethanol using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in [4-(Chloromethyl)oxan-4-yl]methanol can undergo nucleophilic substitution reactions.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the methanol group to a methyl group.
Major Products Formed:
Substitution Reactions: Products include various substituted oxane derivatives depending on the nucleophile used.
Oxidation Reactions: Products include 4-(chloromethyl)oxan-4-yl aldehyde and 4-(chloromethyl)oxan-4-yl carboxylic acid.
Reduction Reactions: Products include 4-methyl-oxan-4-ylmethanol and other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(Chloromethyl)oxan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of chloromethyl and methanol groups on biological systems. It may also serve as a building block for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the development of new drugs targeting specific pathways or diseases .
Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of [4-(Chloromethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression . The methanol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .
Comparison with Similar Compounds
4-(Bromomethyl)oxan-4-ylmethanol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)oxan-4-ylmethanol: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
4-(Methyl)oxan-4-ylmethanol: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness: The presence of the chloromethyl group in [4-(Chloromethyl)oxan-4-yl]methanol imparts unique reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing chlorine atoms into molecules, which can significantly alter their chemical and biological properties .
Properties
IUPAC Name |
[4-(chloromethyl)oxan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGZQPGVNSEBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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